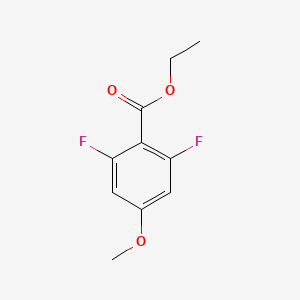

Ethyl 2,6-difluoro-4-methoxybenzoate

Description

Ethyl 2,6-difluoro-4-methoxybenzoate (CAS: 1260849-23-7) is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol . The compound is supplied as a 10 mM solution in organic solvents (e.g., DMSO) and requires storage at room temperature in a dry, sealed environment to prevent degradation. Its purity exceeds 98%, as validated by COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .

Properties

IUPAC Name |

ethyl 2,6-difluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-10(13)9-7(11)4-6(14-2)5-8(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYVDWXBWUDXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697506 | |

| Record name | Ethyl 2,6-difluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260849-23-7 | |

| Record name | Ethyl 2,6-difluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-difluoro-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-difluoro-4-methoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Ethyl 2,6-difluoro-4-methoxybenzoate is widely used in scientific research due to its unique properties. It is employed in the development of new pharmaceuticals, agrochemicals, and materials science. Its applications include:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its use in drug discovery and development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,6-difluoro-4-methoxybenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of fluorinated benzoate esters with structural variations that significantly influence their physicochemical properties and applications. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of Ethyl 2,6-Difluoro-4-Methoxybenzoate and Analogues

Key Differences in Substituents and Properties

However, the methyl variant is priced higher ($1200/g) and has marginally superior purity (>99%) . The allyl ester derivative (synthesized as per ) introduces an unsaturated chain, which may facilitate further functionalization (e.g., thiol-ene click chemistry) but complicates storage due to reactivity .

Substituent Position and Electronic Effects :

- The 4-methoxy group in the target compound provides electron-donating effects, stabilizing the aromatic ring. In contrast, the 3-methoxy isomer (CAS 886498-30-2) disrupts symmetry, altering reactivity in electrophilic substitution reactions .

- Replacement of the methoxy group with 4-chloro (CAS 773139-38-1) increases electrophilicity, making the compound more reactive toward nucleophiles .

Solubility and Stability :

- This compound is recommended for preparation in DMSO, with solubility optimized at 37°C . The methyl analogue, being a solid powder, may require sonication for dissolution .

Biological Activity

Ethyl 2,6-difluoro-4-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H10F2O3

- Molecular Weight : Approximately 236.19 g/mol

- Functional Groups : Includes an ethyl ester, two fluorine atoms, and a methoxy group attached to a benzoate structure.

These structural elements contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various bacteria and fungi, possibly through disruption of cell membrane integrity or interference with metabolic processes.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, potentially by activating specific signaling pathways or inhibiting critical enzymes involved in cell proliferation.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Inhibition of metabolic pathways |

The IC50 values suggest that the compound is effective at relatively low concentrations, making it a candidate for further development in cancer therapeutics.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to those on standard antibiotics. -

Case Study on Cancer Treatment :

In a preclinical model using mice with xenografted tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.